5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
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Overview
Description
5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of functionalized triazolopyrimidines .
Scientific Research Applications
5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases.
Materials Science:
Industry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1,4-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Thiazolo[4,5-d]pyrimidin-7-ones
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
5-amino-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile scaffold for drug development and other applications.
Properties
CAS No. |
425427-94-7 |
---|---|
Molecular Formula |
C5H6N6O |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
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